2-(4-chlorophenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one
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Overview
Description
2-(4-CHLOROPHENYL)-3-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a dimethylphenoxyethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-3-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Attachment of the Dimethylphenoxyethyl Side Chain: This step involves the reaction of the quinazolinone intermediate with a dimethylphenoxyethyl halide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-3-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the side chains.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the chlorophenyl group.
Scientific Research Applications
2-(4-CHLOROPHENYL)-3-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-3-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(4-CHLOROPHENYL)-3-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone derivatives, such as:
2-(4-METHOXYPHENYL)-3-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE: This compound has a methoxy group instead of a chloro group, which may affect its chemical and biological properties.
2-(4-FLUOROPHENYL)-3-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE: The presence of a fluorine atom can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of 2-(4-CHLOROPHENYL)-3-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H21ClN2O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-13-17(2)15-20(14-16)29-12-11-27-23(18-7-9-19(25)10-8-18)26-22-6-4-3-5-21(22)24(27)28/h3-10,13-15H,11-12H2,1-2H3 |
InChI Key |
HUYLBGXSUWEMJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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